2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoroethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 3,4-dihydroquinoline with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can also improve efficiency and reduce production costs. Additionally, the use of greener solvents and catalysts can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-1-carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into 3,4-dihydroquinoline derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinoline-1-carboxylate derivatives.
Reduction: 3,4-Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives with modified biological activities.
Scientific Research Applications
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl quinoline-1-carboxylate
- 3,4-Dihydroquinoline-1(2H)-carboxylate
- 2,2,2-Trifluoroethyl 2-quinolinecarboxylate
Uniqueness
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both the trifluoroethyl group and the 3,4-dihydroquinoline moiety. This combination enhances the compound’s chemical stability, biological activity, and potential therapeutic applications compared to similar compounds. The trifluoroethyl group also increases the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets.
Properties
CAS No. |
1087788-94-0 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-18-11(17)16-7-3-5-9-4-1-2-6-10(9)16/h1-2,4,6H,3,5,7-8H2 |
InChI Key |
SINLVYLRGYTDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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